3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol
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Overview
Description
3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol is an organic compound that features a bromopyridine moiety attached to a trifluoropropanol group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes .
Mode of Action
It’s likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of the reactive bromine atom .
Biochemical Pathways
It’s plausible that the compound could influence various biochemical pathways depending on its specific targets .
Pharmacokinetics
Similar compounds have been shown to exhibit good absorption and distribution profiles, while their metabolism and excretion can vary .
Result of Action
Based on its structure, it’s likely that the compound could induce changes in the activity of its target proteins or enzymes, leading to downstream effects on cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 5-bromopyridine with a trifluoropropanol derivative. One common method includes the use of a Grignard reagent, where 5-bromopyridine is reacted with a trifluoropropanol Grignard reagent under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Similar structure with a piperidine ring instead of a trifluoropropanol group.
2-(5-Bromopyridin-2-yl)propan-2-ol: Similar structure with a propanol group instead of a trifluoropropanol group.
Uniqueness: 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoropropanol group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique reactivity patterns compared to its analogs.
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c9-5-1-2-6(13-4-5)3-7(14)8(10,11)12/h1-2,4,7,14H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYMHUAUYNFDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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